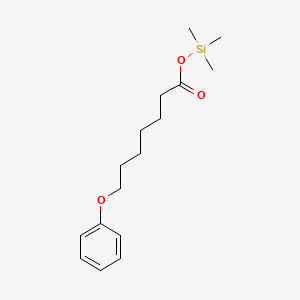
Trimethylsilyl 7-phenoxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 7-phenoxyheptanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a phenoxyheptanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 7-phenoxyheptanoate typically involves the reaction of 7-phenoxyheptanoic acid with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an anhydrous solvent like dichloromethane or tetrahydrofuran to ensure complete silylation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 7-phenoxyheptanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Trimethylsilyl 7-phenoxyheptanoate has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of trimethylsilyl 7-phenoxyheptanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the phenoxyheptanoate moiety can interact with biological targets, potentially altering their activity or stability.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A common silylating agent used in organic synthesis.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in various chemical reactions.
Uniqueness
Trimethylsilyl 7-phenoxyheptanoate is unique due to its combination of a trimethylsilyl group and a phenoxyheptanoate moiety. This combination imparts specific reactivity and stability characteristics that are not found in other trimethylsilyl compounds. The presence of the phenoxy group also allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
21273-13-2 |
|---|---|
Fórmula molecular |
C16H26O3Si |
Peso molecular |
294.46 g/mol |
Nombre IUPAC |
trimethylsilyl 7-phenoxyheptanoate |
InChI |
InChI=1S/C16H26O3Si/c1-20(2,3)19-16(17)13-9-4-5-10-14-18-15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3 |
Clave InChI |
BUQIAXHUOZTJBQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CCCCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




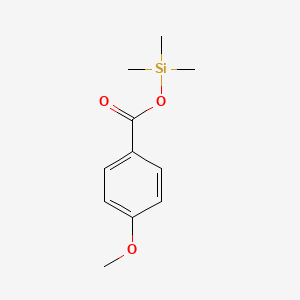
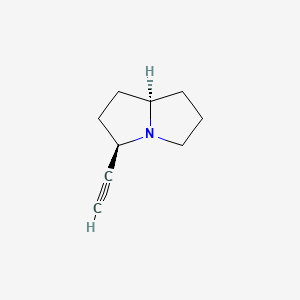

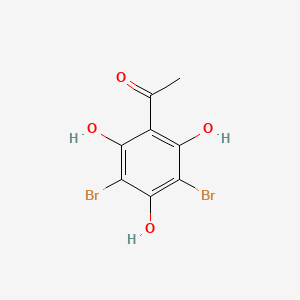
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
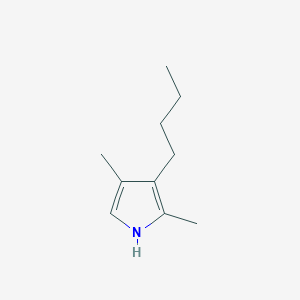
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

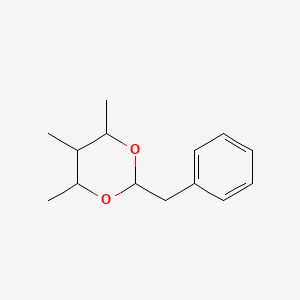
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
